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Compound of Interest

Compound Name: ZEN-3219

Cat. No.: B15572295 Get Quote

A Note on Nomenclature: The compound "ZEN-3219" as specified in the query does not

correspond to a publicly documented therapeutic agent. This guide focuses on ZEN-3694, a

structurally related and clinically evaluated compound from Zenith Epigenetics, which aligns

with the likely interest of the query.

Audience: This document is intended for researchers, scientists, and drug development

professionals interested in the technical details of the epigenetic modulator ZEN-3694.

Executive Summary
ZEN-3694 is an orally bioavailable, second-generation, pan-inhibitor of the Bromodomain and

Extra-Terminal domain (BET) family of proteins. Developed by Zenith Epigenetics, it represents

a significant advancement in the field of epigenetics, particularly for oncology. ZEN-3694

targets the fundamental mechanisms of gene transcription that drive cancer progression,

showing potent activity in preclinical models of metastatic castration-resistant prostate cancer

(mCRPC), NUT carcinoma, and other solid tumors. It functions by competitively binding to the

bromodomains of BRD2, BRD3, BRD4, and BRDT, preventing their interaction with acetylated

histones and thereby downregulating the expression of key oncogenes such as MYC and the

Androgen Receptor (AR). This guide provides a comprehensive overview of its discovery,

mechanism of action, synthesis, and key experimental data.
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The development of ZEN-3694 was driven by the need for a BET inhibitor with an improved

pharmacological profile over first-generation compounds, which were often based on a

benzodiazepine scaffold and had suboptimal drug-like properties. Zenith Epigenetics initiated a

discovery platform to generate novel compounds with better oral bioavailability, safety, and

potency.[1] This effort led to the identification of ZEN-3694, a small molecule that has

demonstrated a superior safety and efficacy profile in preclinical studies and has advanced into

multiple clinical trials for various oncology indications.[2][3][4] A key patent covering the ZEN-

3694 compound has been issued by the United States Patent and Trademark Office (USPTO),

strengthening its position in the field.[5]

Mechanism of Action
ZEN-3694 exerts its anti-neoplastic effects through epigenetic modulation. It is a potent, pan-

BET inhibitor that reversibly binds to the acetylated lysine-binding pockets within the

bromodomains of all four BET proteins (BRD2, BRD3, BRD4, and BRDT).

Core Mechanism:

BET Protein Function: BET proteins act as "epigenetic readers." They recognize and bind to

acetylated lysine residues on histone tails, which are markers of active chromatin. This

binding recruits transcriptional machinery to specific gene promoters and enhancers, driving

the expression of target genes.

ZEN-3694 Intervention: By occupying the bromodomains, ZEN-3694 competitively displaces

BET proteins from chromatin.

Transcriptional Repression: This displacement leads to the collapse of super-enhancer

regions and the subsequent downregulation of key oncogenic transcription factors and their

target genes, most notably MYC and AR. This disruption of oncogenic signaling pathways

inhibits cancer cell proliferation, survival, and resistance mechanisms.

The signaling pathway is visualized below.
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Mechanism of Action of ZEN-3694 as a BET Inhibitor.

Chemical Synthesis
While the precise, step-by-step synthesis protocol is proprietary, information from patents and

chemical suppliers outlines the general nature of the compound. ZEN-3694 is a small molecule

with the chemical formula C₁₉H₁₉N₅O and a molecular weight of 333.39 g/mol .
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Identifier Value

IUPAC Name
(S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-

thieno[3,2-e]triazolo[4,3-a]diazepine

CAS Number 1643947-30-1

Molecular Formula C₁₉H₁₉N₅O

Molecular Weight 333.39 g/mol

Quantitative Data Summary
ZEN-3694 has demonstrated potent activity across a range of preclinical models. Key

quantitative data are summarized below.

In Vitro Potency & Efficacy
Cell Line / Assay Target / Endpoint IC₅₀ Value (µM) Reference(s)

MV4-11 (AML) Cell Proliferation 0.2

MV4-11 (AML)
MYC mRNA

Expression
0.16

VCaP (Prostate) Cell Proliferation ~1.0

22Rv1 (Prostate) Cell Proliferation ~1.0

LNCaP-EnzR

(Prostate)
Cell Proliferation 1.0

FRET Assay BRD4(1) Binding < 0.025

Pharmacokinetic Profile (Human, Phase 1b/2a)
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Parameter Value Notes Reference(s)

Tₘₐₓ (Time to Max

Concentration)
~2 hours

For ZEN-3694 +

active metabolite

ZEN-3791.

Half-life (t₁/₂) 5-6 hours

For ZEN-3694 +

active metabolite

ZEN-3791.

Administration Oral (qd)
Doses ranged from 36

mg to 144 mg daily.

Metabolism

Metabolized to active

ZEN-3791, likely via

CYP3A4.

Clinical Efficacy (mCRPC, Combination with
Enzalutamide)

Endpoint Value Patient Population Reference(s)

Median rPFS 9.0 months Overall cohort (n=75)

Median rPFS 10.4 months
Patients with low AR

transcriptional activity.

Recommended Phase

2 Dose
96 mg daily

In combination with

enzalutamide.

Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific

findings. Below are representative protocols based on published studies involving ZEN-3694.

In Vitro Cell Viability Assay
This protocol is a representative method for determining the IC₅₀ of ZEN-3694 in cancer cell

lines.
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Objective: To measure the dose-dependent effect of ZEN-3694 on the proliferation of cancer

cells.

Materials:

Cancer cell lines (e.g., VCaP, MCF7)

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

ZEN-3694 stock solution (in DMSO)

96-well clear-bottom plates

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Luminometer

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-3,000 cells per well in 100

µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

Compound Treatment: Prepare serial dilutions of ZEN-3694 in growth medium. Add 100 µL

of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL.

Include DMSO-only wells as a vehicle control.

Incubation: Incubate the plates for 5 days at 37°C, 5% CO₂.

Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell

lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Record luminescence using a plate-reading luminometer.

Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate IC₅₀

values using non-linear regression analysis (e.g., log(inhibitor) vs. response) in appropriate
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Workflow for a typical in vitro cell viability assay.

Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of ZEN-3694.
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Objective: To assess the effect of orally administered ZEN-3694 on tumor growth in an

immunodeficient mouse model.

Materials:

Immunodeficient mice (e.g., SCID or athymic nude mice)

Cancer cell line (e.g., 22Rv1) suspended in Matrigel/PBS

ZEN-3694 formulated for oral gavage

Vehicle control

Calipers for tumor measurement

Procedure:

Tumor Implantation: Subcutaneously inject 1-5 million cells (in 100-200 µL of a 1:1

Matrigel/PBS solution) into the flank of each mouse.

Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-150

mm³).

Randomization & Dosing: Randomize mice into treatment and vehicle control groups.

Administer ZEN-3694 (e.g., 25-100 mg/kg) or vehicle control daily via oral gavage.

Monitoring: Monitor animal body weight and overall health daily. Measure tumor volume with

calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.

Endpoint: Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the

control group reach a predetermined endpoint size.

Tissue Collection: At the end of the study, euthanize mice and excise tumors for downstream

analysis (e.g., pharmacodynamics, histology).

Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth

inhibition (TGI) and perform statistical analysis to determine significance.
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Workflow for an in vivo xenograft efficacy study.

Conclusion
ZEN-3694 is a potent, orally bioavailable pan-BET inhibitor with a well-defined mechanism of

action centered on the epigenetic downregulation of key oncogenes. Preclinical data

demonstrates robust single-agent and combination activity in various cancer models,

particularly those resistant to standard-of-care therapies. The quantitative data from both in

vitro and in vivo studies provide a strong rationale for its ongoing clinical development. The

experimental protocols outlined herein serve as a guide for researchers seeking to further

investigate the therapeutic potential of BET inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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